ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound featuring a thiazole ring, a pyridine ring, and several functional groups including cyano, difluoromethyl, and propylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesisCommon reagents used in these reactions include sulfur-containing compounds, nitriles, and fluorinated reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .
Mechanism of Action
The mechanism of action of ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, pyridine derivatives, and compounds with cyano or difluoromethyl groups. Examples include:
Thiazole-5-carboxylates: Compounds with similar thiazole rings and carboxylate groups.
Pyridine-2-amines: Compounds with similar pyridine rings and amino groups.
Cyano-difluoromethyl compounds: Compounds with similar cyano and difluoromethyl groups .
Uniqueness
ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of functional groups and its potential for diverse applications. The presence of both cyano and difluoromethyl groups, along with the thiazole and pyridine rings, gives it a distinct chemical profile that can be leveraged for various scientific and industrial purposes .
Properties
IUPAC Name |
ethyl 4-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-2-(propylamino)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O2S2/c1-4-6-22-18-24-13(14(28-18)17(25)26-5-2)9-27-16-11(8-21)10(3)7-12(23-16)15(19)20/h7,15H,4-6,9H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIAFGLPMOFASE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(S1)C(=O)OCC)CSC2=C(C(=CC(=N2)C(F)F)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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